molecular formula C20H17N3O3S2 B2371385 4-(2-methyloxazol-4-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034448-46-7

4-(2-methyloxazol-4-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2371385
CAS No.: 2034448-46-7
M. Wt: 411.49
InChI Key: BYLLEXOCEMYWFO-UHFFFAOYSA-N
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Description

4-(2-Methyloxazol-4-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a methyloxazole ring, a thiophenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-methyloxazol-4-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core structures

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may result in the formation of alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be studied for its potential biological activity, such as enzyme inhibition or receptor binding. It could be used in assays to investigate its effects on various biological targets.

Medicine: The compound has shown potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases. Its ability to inhibit monoamine oxidase (MAO) enzymes suggests it could be developed as a drug for conditions like Parkinson's disease.

Industry: In the industrial sector, this compound may be used in the development of new materials or as a component in chemical processes. Its unique properties could make it useful in various applications, such as coatings, adhesives, or catalysts.

Mechanism of Action

The mechanism by which 4-(2-methyloxazol-4-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. For example, its ability to inhibit MAO enzymes suggests that it binds to the active site of these enzymes, preventing the breakdown of monoamine neurotransmitters. This inhibition can lead to increased levels of neurotransmitters like dopamine, which is beneficial in the treatment of Parkinson's disease.

Comparison with Similar Compounds

  • 4-(2-Methyloxazol-4-yl)benzenesulfonamide: This compound is structurally similar but lacks the thiophenyl group.

  • N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide: This compound has the thiophenyl group but lacks the methyloxazole ring.

Uniqueness: The presence of both the methyloxazole ring and the thiophenyl group in 4-(2-methyloxazol-4-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide gives it unique chemical and biological properties compared to its similar compounds

Properties

IUPAC Name

4-(2-methyl-1,3-oxazol-4-yl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c1-14-23-18(13-26-14)15-6-8-17(9-7-15)28(24,25)22-12-16-4-2-10-21-20(16)19-5-3-11-27-19/h2-11,13,22H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLLEXOCEMYWFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=C(N=CC=C3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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